molecular formula C21H23N3O3 B2535256 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide CAS No. 2034585-30-1

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide

Cat. No.: B2535256
CAS No.: 2034585-30-1
M. Wt: 365.433
InChI Key: AHSTUQDPQRTKII-UHFFFAOYSA-N
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Description

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide is a complex organic compound featuring a pyrrolidine ring, a pyridine ring, and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to scale up the process. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization to achieve the desired quality and quantity of the compound .

Chemical Reactions Analysis

Types of Reactions

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen substituents .

Scientific Research Applications

5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound’s interaction with biological macromolecules makes it a valuable tool for studying enzyme inhibition and receptor binding.

    Medicine: Its potential therapeutic properties are being explored for the treatment of various diseases, including cancer and neurological disorders.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine and pyridine derivatives, such as:

  • 5-oxo-2-pyrrolidinecarboxylic acid
  • 3-pyridylmethylamine
  • 5-phenylpentanoic acid

Uniqueness

What sets 5-oxo-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-5-phenylpentanamide apart is its unique combination of functional groups, which confer specific biological activities and chemical reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

5-oxo-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]-5-phenylpentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3/c25-19(17-6-2-1-3-7-17)8-4-9-20(26)23-14-16-12-18(15-22-13-16)24-11-5-10-21(24)27/h1-3,6-7,12-13,15H,4-5,8-11,14H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHSTUQDPQRTKII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)CCCC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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